(2R)-3-amino-2-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid is a chiral amino acid derivative. It is known for its role in various biochemical processes and is often studied for its potential applications in medicine and industry. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a central carbon atom, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-amino-2-hydroxy-2-methylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and enantioselective synthesis techniques. For instance, the reaction of a chiral amine with a suitable aldehyde followed by reduction can yield the desired compound. Another method involves the use of chiral catalysts to induce the formation of the (2R) configuration during the synthesis process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: (2R)-3-amino-2-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .
Scientific Research Applications
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of various biomolecules.
Medicine: It is studied for its potential therapeutic effects, including its role as a neurotransmitter analog.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-amino-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and other cellular processes. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling pathways .
Comparison with Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid:
(2R)-2-amino-3-methylbutanoic acid: This compound has a similar backbone but with different substituents, leading to distinct chemical properties.
Uniqueness: (2R)-3-amino-2-hydroxy-2-methylpropanoic acid is unique due to its specific configuration and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
174274-25-0 |
---|---|
Molecular Formula |
C4H9NO3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
(2R)-3-amino-2-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-4(8,2-5)3(6)7/h8H,2,5H2,1H3,(H,6,7)/t4-/m1/s1 |
InChI Key |
ZOUFWABTGGIWTK-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@](CN)(C(=O)O)O |
Canonical SMILES |
CC(CN)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.